Product packaging for Methoxy[(oxolan-3-yl)methyl]amine(Cat. No.:)

Methoxy[(oxolan-3-yl)methyl]amine

Cat. No.: B13257452
M. Wt: 131.17 g/mol
InChI Key: FEDFWZWFXOQBQH-UHFFFAOYSA-N
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Description

Methoxy[(oxolan-3-yl)methyl]amine is a chemical building block offered for research applications. This compound, with the CAS number 1455107-42-2 , has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol . It features a tetrahydrofuran (oxolane) ring, a structure frequently encountered in medicinal chemistry and drug discovery for its potential to influence the physicochemical properties and bioavailability of molecules . The presence of both a methoxyamine and an aminomethyl group on the ring makes it a versatile synthon for the synthesis of more complex molecules. Researchers may utilize this compound in various exploratory activities, including the design and development of novel pharmaceutical candidates, agrochemicals, and other fine chemicals. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13257452 Methoxy[(oxolan-3-yl)methyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-methoxy-1-(oxolan-3-yl)methanamine

InChI

InChI=1S/C6H13NO2/c1-8-7-4-6-2-3-9-5-6/h6-7H,2-5H2,1H3

InChI Key

FEDFWZWFXOQBQH-UHFFFAOYSA-N

Canonical SMILES

CONCC1CCOC1

Origin of Product

United States

Synthetic Methodologies for Methoxy Oxolan 3 Yl Methyl Amine and Analogues

Precursor Synthesis and Derivatization Strategies

The synthesis of the target compound is fundamentally dependent on the successful preparation of its primary amine precursor, (oxolan-3-yl)methylamine. Various synthetic strategies can be employed to obtain this key intermediate, ranging from the reduction of functionalized tetrahydrofuran (B95107) rings to building the cyclic system from acyclic starting materials.

Synthesis of (Oxolan-3-yl)methylamine Precursors

The construction of the (oxolan-3-yl)methylamine scaffold is a critical phase, with several distinct pathways available to synthetic chemists. These routes include the reduction of nitro compounds, direct amination techniques, and multi-step sequences starting from common bulk chemicals like acrylonitrile (B1666552).

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. nih.gov This method can be applied to a suitably prepared nitro-substituted tetrahydrofuran precursor, such as 3-(nitromethyl)tetrahydrofuran. A variety of reducing agents and catalytic systems are capable of effecting this transformation, offering chemists a choice based on factors like chemoselectivity, cost, and reaction conditions.

Common methods for nitro group reduction that are applicable in this context include:

Catalytic Hydrogenation: This is a classic and highly effective method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere.

Metal-Mediated Reductions: Active metals in the presence of an acid, such as iron (Fe), zinc (Zn), or tin (Sn) in hydrochloric acid (HCl), are effective for reducing nitro groups.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are less chemoselective. Milder reagents or modified systems are often preferred. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst like nickel(II) chloride (NiCl₂) or a nickel complex can be used. nih.govgoogle.com

Transfer Hydrogenation: Reagents like hydrazine (N₂H₄) or sodium hypophosphite, in combination with a catalyst such as Pd/C or Raney Nickel, can serve as a source of hydrogen to perform the reduction without the need for high-pressure hydrogen gas. google.com

Silane-Based Reductions: Trichlorosilane (HSiCl₃) has been shown to be an effective reagent for the metal-free reduction of both aliphatic and aromatic nitro compounds to their corresponding primary amines. nih.govlookchem.com

Table 1: Comparison of Selected Reagents for Nitro Group Reduction

Reagent/SystemTypical ConditionsAdvantagesConsiderations
H₂, Pd/CH₂ gas, RT-50°C, Methanol (B129727)/EthanolHigh yield, clean reactionRequires hydrogenation equipment
Fe, HClReflux in acidic aqueous solutionInexpensive, robustStrongly acidic, workup can be cumbersome
NaBH₄, NiCl₂Room temperature, MethanolMilder than LiAlH₄Stoichiometric metal salts
HSiCl₃, Tertiary Amine0°C to RT, DichloromethaneMetal-free, high chemoselectivityMoisture sensitive reagent

Directly installing an amino group or a precursor onto the tetrahydrofuran (THF) ring via C-H activation is an attractive, though challenging, synthetic strategy. Most research in this area has focused on the functionalization of the α-position (C2) of the THF ring, as these protons are more activated due to their proximity to the ring oxygen. For instance, copper-catalyzed oxidative C-H amination has been successfully used to couple THF with indoles and carbazoles at the C2 position. nih.govresearchgate.net Similarly, photocatalytic methods using quantum dots have been developed for the site-selective α-C-H bond activation of THF for cross-coupling reactions. nih.gov

However, direct amination at the β-position (C3), as required for the synthesis of (oxolan-3-yl)methylamine, is significantly more difficult to achieve due to the lower reactivity of the C3-H bonds. korea.ac.kr Such transformations are not yet common and would likely require complex directing-group strategies to achieve site-selectivity, making this approach less straightforward than the construction of the ring from functionalized linear precursors. Therefore, while direct amination of THF is an area of active research, protocols specifically targeting the C3 position for the synthesis of this particular precursor are not well-established.

A more practical and established route to 3-substituted oxolanes involves constructing the ring from acyclic precursors. One such method utilizes acrylonitrile as a key starting material. A patented process describes a three-step synthesis to produce 3-aminomethyltetrahydrofuran. google.com

The synthetic sequence is as follows:

Addition Reaction: Acrylonitrile undergoes an addition reaction with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base to form the intermediate 2-haloethyl-2-nitrile ethyl ether.

Cyclic Condensation: The resulting ether intermediate is then treated with a base to induce an intramolecular nucleophilic substitution, where the alkoxide displaces the halide, forming the five-membered ring and yielding 3-cyanotetrahydrofuran (also known as tetrahydrofuran-3-carbonitrile).

Reduction: The nitrile group of 3-cyanotetrahydrofuran is subsequently reduced to a primary amine, yielding the final precursor, 3-aminomethyltetrahydrofuran.

This pathway is advantageous as it builds the required substitution pattern directly into the molecule using readily available starting materials.

Table 2: Acrylonitrile-Based Synthesis of 3-Aminomethyltetrahydrofuran

StepStarting MaterialsKey ReagentProduct
1Acrylonitrile, 2-ChloroethanolSodium Hydroxide2-Chloro-1-(2-cyanoethoxy)ethane
22-Chloro-1-(2-cyanoethoxy)ethaneBase (e.g., Sodium Ethoxide)Tetrahydrofuran-3-carbonitrile (B82004)
3Tetrahydrofuran-3-carbonitrileReducing Agent (e.g., H₂/Catalyst)(Oxolan-3-yl)methylamine

The final step in the acrylonitrile-based route, the reduction of the nitrile group in tetrahydrofuran-3-carbonitrile, is most commonly achieved through catalytic hydrogenation. google.com This transformation is a robust and high-yielding method for converting nitriles to primary amines. libretexts.org

Several catalyst systems are effective for this purpose:

Raney Nickel: A widely used catalyst for nitrile hydrogenation, known for its high activity. It is typically used with hydrogen gas in an alcohol solvent, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.

Palladium Catalysts: Palladium on carbon (Pd/C) can also be used, although it is sometimes less effective for aliphatic nitriles compared to Raney Nickel.

Rhodium and Ruthenium Catalysts: Catalysts based on rhodium (e.g., Rh/Al₂O₃) or ruthenium are also highly effective for this transformation.

Cobalt Catalysts: Amorphous cobalt particles have been shown to catalyze reductive aminations and can be applied to nitrile reduction.

Non-Catalytic Methods: For laboratory-scale synthesis, strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or THF will also readily reduce nitriles to primary amines. libretexts.org

The conditions for catalytic hydrogenation, such as temperature, pressure, and solvent, can be optimized to maximize the yield and purity of the desired (oxolan-3-yl)methylamine.

Incorporation of Methoxy (B1213986) Functionality

Once the (oxolan-3-yl)methylamine precursor has been synthesized, the final step is the introduction of the N-methoxy group. This transforms the primary amine into the target N-alkoxyamine. Several synthetic strategies can accomplish this conversion.

One prominent method involves the reaction of the primary amine with a reagent that can deliver a methoxy group to the nitrogen atom. A direct approach would be the reaction with O-methylhydroxylamine. wikipedia.org This reaction can proceed via the formation of an imine intermediate if mediated by an appropriate carbonyl compound, followed by reduction.

A more versatile and common laboratory method for synthesizing N-alkoxyamines involves a substitution reaction. This can be achieved by reacting an alkyl halide with a protected hydroxylamine (B1172632) derivative. For the synthesis of Methoxy[(oxolan-3-yl)methyl]amine, this would involve converting the precursor's amino group into a good leaving group or, more practically, using an (oxolan-3-yl)methyl halide and reacting it with an N-protected, O-methylated hydroxylamine or vice-versa. A highly effective method involves the reaction of an alkyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), followed by acidic removal of the Boc protecting groups to yield the alkoxyamine hydrochloride salt. nih.gov This avoids the use of hazardous reagents like hydrazine.

Another strategy involves the direct oxidation of the primary amine to a hydroxylamine, followed by O-methylation. The oxidation of primary amines to N-hydroxylamines can be achieved using reagents such as dimethyldioxirane. google.comgoogleapis.com The resulting N-hydroxy-(oxolan-3-yl)methylamine could then be O-methylated using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Table 3: Strategies for N-Methoxy Group Incorporation

StrategyKey ReagentsDescriptionAdvantages
Reductive AminationO-Methylhydroxylamine, Carbonyl source, Reducing agentCondensation of the primary amine with an aldehyde/ketone followed by reaction with methoxyamine and reduction.Convergent approach.
Substitution(Oxolan-3-yl)methyl bromide, (Boc)₂NOH, AcidSN2 reaction of an activated precursor with a protected hydroxylamine, followed by deprotection.High-yielding, avoids hazardous reagents. nih.gov
Oxidation then AlkylationDimethyldioxirane, Methyl Iodide, BaseTwo-step process involving oxidation of the primary amine to a hydroxylamine, followed by O-methylation.Stepwise control over functional group introduction.
Etherification Reactions for Methoxy Group Introduction

The introduction of the methoxy group is a critical step in the synthesis of this compound. A common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a methylating agent.

In a plausible synthetic route to this compound, a suitable precursor such as (tetrahydrofuran-3-yl)methanol can be used. The hydroxyl group of this precursor is first deprotonated using a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). masterorganicchemistry.com The resulting alkoxide then undergoes nucleophilic substitution with a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield 3-(methoxymethyl)tetrahydrofuran.

Starting Material Reagents Solvent Temperature Yield
(Tetrahydrofuran-3-yl)methanol1. NaH 2. CH₃ITHF0 °C to rtGood to High
(Tetrahydrofuran-3-yl)methanol1. KH 2. (CH₃)₂SO₄DMFrtGood to High
Synthetic Routes involving Methoxyamine as a Reagent

Methoxyamine (CH₃ONH₂) and its salts are key reagents for the direct introduction of the methoxyamino group. One of the most direct methods for the synthesis of this compound involves the use of methoxyamine in a reductive amination reaction with a suitable carbonyl compound. rsc.orgmdpi.commdpi.com

For instance, tetrahydrofuran-3-carbaldehyde (B41593) can be reacted with methoxyamine hydrochloride in the presence of a reducing agent. The initial reaction between the aldehyde and methoxyamine forms an oxime ether intermediate. This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Carbonyl Compound Amine Source Reducing Agent Solvent Yield
Tetrahydrofuran-3-carbaldehydeMethoxyamine hydrochlorideNaBH₃CNMethanolModerate to Good
Tetrahydrofuran-3-carbaldehydeMethoxyamine hydrochlorideNaBH(OAc)₃DichloroethaneGood to High

Formation of the Amine Linkage

The formation of the C-N bond is a pivotal step in the synthesis of this compound. This can be achieved through several established methods, including reductive amination and alkylation reactions.

Reductive Amination Procedures

As briefly mentioned in the previous section, reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. rsc.orgmdpi.commdpi.com In the context of synthesizing this compound, this would involve the reaction of tetrahydrofuran-3-carbaldehyde with methoxyamine.

The process begins with the formation of an iminium ion or an oxime ether intermediate from the aldehyde and methoxyamine. This is followed by reduction using a suitable hydride reagent. The choice of reducing agent is crucial for the success of the reaction, as it must be capable of reducing the C=N double bond without affecting the aldehyde starting material. Sodium triacetoxyborohydride is often the reagent of choice for its mild and selective nature.

Aldehyde Amine Reducing Agent Solvent Key Features
Tetrahydrofuran-3-carbaldehydeMethoxyamineNaBH(OAc)₃1,2-DichloroethaneMild conditions, high selectivity
Tetrahydrofuran-3-carbaldehydeMethoxyamineH₂/Pd-CEthanolCatalytic hydrogenation, can be performed under pressure
Alkylation Reactions for Amine Formation

An alternative approach to forming the amine linkage is through the N-alkylation of methoxyamine with a suitable electrophile derived from the oxolane ring. nih.govnih.gov This method involves the reaction of methoxyamine with a tetrahydrofuran derivative bearing a good leaving group at the 3-methyl position, such as 3-(halomethyl)tetrahydrofuran (e.g., 3-(bromomethyl)tetrahydrofuran or 3-(chloromethyl)tetrahydrofuran).

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent can vary, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed to facilitate the Sₙ2 reaction. A challenge with this method can be the potential for overalkylation, leading to the formation of tertiary amines. However, by carefully controlling the stoichiometry of the reactants, selective mono-alkylation can be achieved.

Electrophile Nucleophile Base Solvent Yield
3-(Bromomethyl)tetrahydrofuranMethoxyamineK₂CO₃DMFModerate
3-(Chloromethyl)tetrahydrofuranMethoxyamineEt₃NAcetonitrileModerate

Advanced Synthetic Transformations for Structural Elaboration

Once the core structure of this compound is assembled, further structural modifications can be undertaken to generate a library of analogues. These transformations often target the secondary amine functionality.

Selective N-Alkylation and N-Acylation Protocols

The secondary amine in this compound is a versatile handle for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: Selective N-alkylation can introduce an additional alkyl or substituted alkyl group onto the nitrogen atom, yielding a tertiary amine. nih.govbeilstein-journals.orgnih.govresearchgate.net This is typically achieved by reacting this compound with an alkyl halide (e.g., ethyl iodide, benzyl bromide) in the presence of a base. The choice of base and reaction conditions can influence the efficiency of the alkylation and minimize potential side reactions.

Substrate Alkylating Agent Base Solvent Product
This compoundEthyl iodideK₂CO₃AcetonitrileN-Ethyl-N-methoxy[(oxolan-3-yl)methyl]amine
This compoundBenzyl bromideDiisopropylethylamineDichloromethaneN-Benzyl-N-methoxy[(oxolan-3-yl)methyl]amine

N-Acylation: The secondary amine can also be readily acylated to form the corresponding amide. orientjchem.orgresearchgate.netresearchgate.net This transformation is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the acidic byproduct (e.g., HCl). N-acylation is generally a high-yielding and straightforward reaction.

Substrate Acylating Agent Base Solvent Product
This compoundAcetyl chlorideTriethylamineDichloromethaneN-Acetyl-N-methoxy[(oxolan-3-yl)methyl]amine
This compoundAcetic anhydridePyridineTetrahydrofuranN-Acetyl-N-methoxy[(oxolan-3-yl)methyl]amine

Strategic Derivatization via Condensation Reactions

Condensation reactions represent a fundamental strategy for the derivatization of primary amines like this compound. A prominent application of this is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding secondary or tertiary amine. This two-step, often one-pot, process is highly efficient for creating new carbon-nitrogen bonds.

A representative example is the synthesis of N-heterocyclic amines. In a typical procedure, a primary amine is condensed with an aldehyde, such as p-methoxybenzaldehyde, under solvent-free conditions at elevated temperatures. The resulting imine intermediate is then reduced in situ to yield the final product. This methodology is valued for its operational simplicity and the fact that it does not require the isolation of the intermediate imine. mdpi.com

Table 1: Example of a One-Pot Reductive Amination Reaction mdpi.com

StepReactantsConditionsIntermediate/Product
1. CondensationPrimary Amine, p-Methoxybenzaldehyde120 °C, Solvent-free, 2h(E)-N-(4-methoxybenzylidene)-amine
2. ReductionIn situ reduction-N-(4-methoxybenzyl)-amine

This approach allows for the introduction of a wide variety of substituents, depending on the choice of the carbonyl compound, making it a versatile tool for creating libraries of this compound analogues.

Amidation Reactions with Carboxylic Acids

The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. mdpi.comacs.orgnih.gov Direct amidation of this compound with carboxylic acids provides a straightforward route to a wide range of amide derivatives. State-of-the-art protocols often employ activating agents or catalysts to facilitate this transformation under mild conditions, avoiding the need for conversion of the carboxylic acid to a more reactive derivative like an acyl chloride.

Silicon-based reagents, such as Methyltrimethoxysilane (MTM), have emerged as effective promoters for direct amidation. acs.orgnih.govresearchgate.net The proposed mechanism involves the reaction of the carboxylic acid with MTM to form a silyl ester intermediate. This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and siloxane byproducts. nih.gov This method is appreciated for its use of an inexpensive and relatively safe reagent and often allows for simple workup procedures to obtain pure products. acs.orgnih.govresearchgate.net

Another approach involves the use of coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com These reagents activate the carboxylic acid, enabling its reaction with an amine under mild conditions to give the corresponding amide in good to excellent yields. lookchemmall.com

Table 2: Reagents for Direct Amidation of Carboxylic Acids with Amines

Reagent/Catalyst TypeExampleKey Features
Silicon-based ReagentsMethyltrimethoxysilane (MTM)Inexpensive, safe, simple workup, forms silyl ester intermediate. acs.orgnih.govresearchgate.net
Coupling Agents(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterEfficient, mild conditions, applicable to dipeptide synthesis. lookchemmall.com
Boron-based CatalystsVariousUsed in state-of-the-art protocols for direct amidation. mdpi.comacs.orgnih.gov
Transition Metal CatalystsOxophilic metalsFacilitate direct amidation reactions. acs.org

These methods provide robust and versatile options for synthesizing amide derivatives of this compound, enabling the exploration of structure-activity relationships.

Nucleophilic Substitution Reactions involving Amine Reactivity

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in a variety of substitution reactions. This reactivity is fundamental for forging new bonds to carbon and other elements.

A classic example is the reaction with alkyl halides. The amine can displace a halide ion from an alkyl halide to form a new C-N bond. However, this reaction can be difficult to control. The primary amine product can react further with the alkyl halide to produce secondary, tertiary, and even quaternary ammonium salts. youtube.com This often results in a mixture of products, although reaction conditions can sometimes be tuned to favor monosubstitution. youtube.com

Amines also participate in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, the amine displaces a leaving group, such as a halide or a methoxy group, from an electron-deficient aromatic or heteroaromatic ring. ntu.edu.sgresearchgate.netmdpi.comrsc.org For instance, amines can be used in the intramolecular substitution of a methoxy group on an arene to afford benzannulated nitrogen-heterocycles. ntu.edu.sg The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. ntu.edu.sg

Table 3: Examples of Nucleophilic Substitution Reactions with Amines

Reaction TypeSubstrateProduct TypeNotes
AlkylationAlkyl Halide (R-X)Mixture of primary, secondary, tertiary amines and quaternary ammonium saltReaction can be difficult to control. youtube.com
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient Aryl Halide/Methoxy AreneAryl AmineDisplaces leaving groups like halides or methoxy groups. ntu.edu.sgrsc.org
Heteroaromatic SubstitutionDichloropyrimidine derivativeSubstituted PyrimidineAmine acts as a nucleophile to displace a chlorine atom. mdpi.com

This reactivity is instrumental in synthesizing a wide array of derivatives where the this compound moiety is attached to various aliphatic, aromatic, and heterocyclic systems.

Functionalization of the Oxolane Ring System

In addition to modifying the amine side chain, the oxolane (tetrahydrofuran) ring itself can be functionalized to create structural diversity. Synthetic strategies can be designed to introduce or manipulate functional groups on the five-membered ring.

One approach involves starting with a pre-functionalized oxolane precursor. For example, syntheses can begin with commercially available materials like 2-deoxy-D-ribose. nih.gov Through a sequence of reactions such as reduction and acidic dehydration/cyclization, a hydroxylated oxolane derivative can be formed. nih.gov This hydroxyl group serves as a handle for further modifications. For instance, it can undergo selective O-tosylation. The resulting tosyl group is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions to introduce a variety of other functionalities onto the oxolane ring. nih.gov

Another fundamental strategy involves the construction of the ring itself. The synthesis of 3-aminomethyltetrahydrofuran, a key precursor, can be achieved through a multi-step sequence starting from acrylonitrile. google.com This process involves an addition reaction, followed by a cyclic condensation to form the 3-cyanotetrahydrofuran intermediate, and finally, a catalytic hydrogenation to yield the aminomethyl-substituted oxolane ring. google.com This synthesis highlights how functionality can be incorporated during the formation of the heterocyclic core.

Table 4: Strategies for Oxolane Ring Functionalization

StrategyStarting MaterialKey StepsResulting Functionality
Derivatization of Pre-functionalized Ring2-deoxy-D-riboseReduction, Cyclization, O-TosylationHydroxyl group converted to a versatile tosylate leaving group. nih.gov
Ring ConstructionAcrylonitrile, 2-haloethyl alcoholAddition, Cyclic Condensation, HydrogenationForms the 3-aminomethyl substituted oxolane ring from acyclic precursors. google.com

These methodologies allow for precise control over the substitution pattern of the oxolane ring, enabling the synthesis of highly tailored analogues of this compound.

Mechanistic Investigations of Reactions Involving Methoxy Oxolan 3 Yl Methyl Amine

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry provides powerful insights into reaction mechanisms at the atomic level, offering a theoretical lens to complement experimental work.

Kinetic and Thermodynamic Analyses of Key Transformations

Experimental data on the rates (kinetics) and energy changes (thermodynamics) of reactions are fundamental to chemical science. There is no available literature detailing the kinetic or thermodynamic parameters for any chemical transformation of Methoxy[(oxolan-3-yl)methyl]amine. Such data would be essential for practical applications, allowing for the optimization of reaction conditions.

Stereochemical Considerations in Reaction Outcomes

The this compound molecule possesses a chiral center at the 3-position of the oxolane ring. This means that its reactions can have specific stereochemical outcomes. However, without experimental data or detailed computational models, any discussion of how this stereocenter influences reaction pathways or the stereochemistry of the products would be purely speculative.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for elucidating the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, techniques like NMR, IR, and Mass Spectrometry provide detailed insights into the atomic arrangement and bonding within Methoxy[(oxolan-3-yl)methyl]amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for a detailed structural assignment.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) would likely appear as a singlet, while the protons on the oxolane ring and the methylene (B1212753) bridge would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. docbrown.infodocbrown.info The amine proton (N-H) signal can often be broad and its position variable depending on the solvent and concentration. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methoxy group is expected to appear in a specific region, while the carbons of the oxolane ring will have chemical shifts influenced by the adjacent oxygen atom. chemicalbook.comdocbrown.info The methylene bridge carbon and the chiral carbon of the ring will also show characteristic signals. hmdb.cadocbrown.info

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Notes
¹H NMR-OCH₃ (methoxy)~3.3Singlet
-CH₂-O- (ring)~3.5 - 4.0Multiplet
-CH- (ring chiral center)~2.5 - 3.0Multiplet
-CH₂- (ring)~1.5 - 2.5Multiplet
-CH₂-N- (bridge)~2.5 - 3.0Multiplet
¹³C NMR-OCH₃ (methoxy)~58 - 60-
-CH₂-O- (ring, C2 & C5)~67 - 75-
-CH₂-N- (bridge)~40 - 50-
-CH- & -CH₂- (ring, C3 & C4)~25 - 40-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, ether, and alkane functionalities.

Table 2: Predicted IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine~3300 - 3500Weak-Medium
C-H StretchAlkane (CH₂, CH₃)~2850 - 3000Strong
C-O-C StretchEther (Oxolane ring)~1070 - 1150Strong
C-N StretchAliphatic Amine~1020 - 1250Medium-Weak

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (MW = 131.17), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z of 131. Under softer ionization conditions like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 132 would be prominent. Analysis of the fragmentation pattern can help confirm the structure; for instance, cleavage of the bond between the oxolane ring and the side chain is a likely fragmentation pathway. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound
m/z ValueProposed Ion IdentityNotes
132[M+H]⁺Protonated molecular ion, common in ESI-MS.
131[M]⁺Molecular ion, common in EI-MS.
100[M-OCH₃]⁺Loss of the methoxy group.
85[C₅H₉O]⁺Fragment corresponding to the oxolan-3-ylmethyl cation.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. Saturated aliphatic amines and ethers, such as this compound, lack extensive conjugated systems or chromophores that absorb strongly in the standard UV-Vis range (200-800 nm). nist.gov Therefore, this compound is expected to show only weak absorptions, likely corresponding to n→σ* transitions, in the far UV region (below 220 nm). nist.govresearchgate.net This technique is generally more useful for quantifying compounds with significant chromophores or for use with derivatization agents that impart UV-Vis activity.

Chromatographic Separations for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for analyzing its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical intermediates and other chemical compounds. thermofisher.com

For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. thermofisher.com While detection at low UV wavelengths (<220 nm) is possible, a more sensitive and common approach involves pre-column derivatization. thermofisher.comresearchgate.net This process attaches a molecule with strong UV absorption or fluorescence properties to the amine, enhancing detection sensitivity. researchgate.netrsc.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) are often employed for this purpose with aliphatic amines. researchgate.netrsc.org A reversed-phase separation on a C18 column with a buffered mobile phase of acetonitrile (B52724) and water is a typical method. jfda-online.com

Table 4: Typical HPLC Parameters for Analysis of Aliphatic Amines
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and Water (with buffer, e.g., phosphate)Elution of the analyte from the column.
DetectionUV Detector (following derivatization, e.g., with FMOC-Cl) or ELSDQuantification and detection of the analyte.
Flow Rate1.0 mL/minControls retention time and separation efficiency.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a novel compound like this compound, single-crystal XRD analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. iucr.orgfigshare.com

The method involves irradiating a single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms in the crystal lattice produce a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in the diffraction pattern, the electron density map of the crystal can be calculated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.

A successful XRD analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.gov This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. While a crystal structure for this compound has not been reported in the public domain, the technique remains the gold standard for unequivocal structural determination of crystalline solids. mdpi.comtandfonline.com

Table 3: Example Crystallographic Data for an Organic Amine Compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) ** 98.76
Volume (ų) **850.4
Z 4

This table contains example data for an illustrative organic amine and does not represent this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wikipedia.org It is a crucial step in the characterization of a newly synthesized compound to verify that its empirical formula matches the proposed molecular formula. For this compound, with a molecular formula of C₆H₁₃NO₂, elemental analysis provides a quantitative confirmation of its composition.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperature. The combustion products—carbon dioxide, water, and nitrogen gas—are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The results are then used to calculate the percentage of each element in the original sample.

The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of the sample's purity and correct elemental composition. acs.org

**Table 4: Elemental Analysis Data for this compound (C₆H₁₃NO₂) **

ElementTheoretical (%)Found (%) (Illustrative)
Carbon (C) 54.9454.89
Hydrogen (H) 9.9910.05
Nitrogen (N) 10.6810.62
Oxygen (O) 24.39N/A*

Oxygen is typically determined by difference and not directly measured in standard CHN analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. vjol.info.vnrsc.org For a molecule like Methoxy[(oxolan-3-yl)methyl]amine, these methods can provide a deep understanding of its geometry, stability, and spectroscopic characteristics.

The three-dimensional structure of this compound is defined by the conformation of its five-membered oxolane ring and the rotational freedom of the side chain. The tetrahydrofuran (B95107) (THF) ring is not planar and typically adopts two low-energy conformations: the envelope (E, with Cs symmetry) and the twist (T, with C2 symmetry). nih.govresearchgate.net The energy barrier between these forms is low, allowing for rapid interconversion through a process called pseudorotation. nih.gov

The presence of the -(CH2)NH(OCH3) substituent at the 3-position breaks the symmetry of the ring. Computational geometry optimization would be necessary to determine the preferred puckering of the ring (which carbon is out of the plane in the envelope form, or the specific twist angle) and the orientation of the side chain. ufba.br The relative orientation of the atoms in the side chain, described by dihedral angles (e.g., C3-C-N-O and C-N-O-C), would lead to several possible rotamers. The final, optimized geometry represents the lowest energy state, or global minimum, on the potential energy surface. ufba.br Advanced algorithms are often employed to ensure a true global minimum is found among many local minima. ufba.br

Table 1: Plausible Conformational States for this compound

Conformer TypeOxolane Ring PuckerKey Dihedral AngleExpected Relative Stability
Axial-gaucheEnvelope (E) or Twist (T)Side chain oriented axiallyPotentially higher energy due to steric interactions
Equatorial-gaucheEnvelope (E) or Twist (T)Side chain oriented equatoriallyLikely lower energy and more stable
Equatorial-transEnvelope (E) or Twist (T)Side chain oriented equatorially and extendedA probable low-energy conformer

DFT calculations are widely used to predict spectroscopic data that can aid in experimental characterization. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.govnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. nih.govmdpi.com These predictions, when compared to experimental data, can help confirm the molecule's structure. rsc.org

Harmonic frequency calculations can predict the molecule's infrared (IR) spectrum. These calculations identify the vibrational modes of the molecule, which correspond to the stretching and bending of bonds. For this compound, characteristic frequencies would include C-O-C stretching from the ether in the ring, C-N stretching, and N-H bending from the amine group. vjol.info.vn

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFeaturePredicted Region / ValueComputational Method
¹³C NMRC-O (Oxolane)~ 65-75 ppmGIAO-DFT (e.g., B3LYP/6-31G(d))
¹³C NMRC-N~ 40-50 ppmGIAO-DFT (e.g., B3LYP/6-31G(d))
¹³C NMRO-CH₃~ 50-60 ppmGIAO-DFT (e.g., B3LYP/6-31G(d))
¹H NMRO-CH₃~ 3.3-3.5 ppmGIAO-DFT (e.g., B3LYP/6-31G(d))
IR SpectroscopyC-O-C Stretch (Ether)~ 1050-1150 cm⁻¹DFT (e.g., B3LYP/6-31G(d))
IR SpectroscopyN-H Bend~ 1590-1650 cm⁻¹DFT (e.g., B3LYP/6-31G(d))

The electron density is a physical observable that reveals key details about a molecule's chemical nature. acs.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. For this compound, the HOMO is expected to be localized on the nitrogen and/or oxygen atoms, corresponding to their non-bonding lone pair electrons. core.ac.uk These regions represent the most likely sites for electrophilic attack. The LUMO, an unoccupied orbital, indicates regions susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. vjol.info.vn It would show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, and positive potential (blue) near the hydrogen atoms, particularly the one attached to the nitrogen.

Table 3: Frontier Molecular Orbital Characteristics

OrbitalExpected Location of Highest DensityChemical Significance
HOMOLone pairs on Nitrogen and Oxolane OxygenSite of protonation and electrophilic attack
LUMODistributed over antibonding σ* orbitalsSite of nucleophilic attack
HOMO-LUMO GapCalculated energy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comnih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the full conformational landscape, including transitions between different energy minima. mdpi.comresearchgate.net

For this compound, an MD simulation would reveal the dynamics of the oxolane ring's pseudorotation and the rotation of the side chain. mdpi.comarxiv.org This is crucial for understanding how the molecule's shape fluctuates in different environments, such as in solution. MD simulations can also calculate thermodynamic properties by averaging over the ensemble of conformations sampled during the simulation. nih.gov

Quantitative Structure–Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's structural or physicochemical properties with a specific endpoint. wikipedia.org While often used for biological activity, the same principles, known as Quantitative Structure-Property Relationships (QSPR), can predict physicochemical properties like boiling point, solubility, or partition coefficient (logP). slideshare.netresearchgate.net

To build a QSPR model for this compound and its analogs, one would first calculate a set of molecular descriptors. mdpi.com These can include topological indices (describing connectivity), constitutional descriptors (e.g., molecular weight), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). A statistical method, such as multiple linear regression, would then be used to create a model that predicts a property based on these descriptors. mdpi.com Such models are valuable for screening virtual compounds and prioritizing them for synthesis. nih.gov

Table 4: Examples of Descriptors for QSPR Modeling

Descriptor ClassExample DescriptorProperty It Encodes
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexMolecular branching and compactness
ElectronicDipole MomentPolarity of the molecule
Quantum-ChemicalHOMO EnergyElectron-donating ability
HydrophobicityCalculated logPPartitioning between water and octanol

Cheminformatics Approaches for Compound Space Exploration and Design

Cheminformatics provides the tools to manage and analyze large collections of chemical data, enabling the systematic exploration of chemical space. researchgate.netrti.org Starting with the core scaffold of this compound, one could design a virtual library of thousands of related compounds by introducing various substituents on the oxolane ring or modifying the side chain. nih.govchemrxiv.org

This virtual library can then be filtered using cheminformatics tools. For example, compounds with undesirable physicochemical properties (e.g., too high a molecular weight or too low a calculated solubility) can be removed. chemrxiv.org Diversity analysis can ensure the library covers a wide range of chemical properties, while similarity searching can identify analogs of compounds with known desirable characteristics. chemrxiv.org These computational approaches accelerate the design-synthesis-testing cycle by focusing experimental efforts on the most promising candidates. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks

As a chemical building block, Methoxy[(oxolan-3-yl)methyl]amine is primarily utilized in the synthesis of more complex molecules. Chemical suppliers list it as a reagent for research and development, particularly for creating libraries of novel compounds for screening purposes. sigmaaldrich.comarctomsci.com The core structure, containing the oxolane motif, is a recognized feature in many biologically active molecules.

The parent amine of this compound, (oxolan-3-yl)methanamine, is a well-established intermediate in the synthesis of innovative drugs. google.comnih.gov Specifically, the 3-aminomethyl oxolane structure is a key intermediate in the creation of third-generation nicotinic insecticides and other novel pharmaceuticals. google.com Consequently, derivatives like this compound are of significant interest to medicinal chemists. By incorporating this modified building block, researchers can systematically alter the physicochemical properties of a parent drug molecule, such as its polarity, hydrogen bonding capacity, and metabolic stability, in an effort to enhance its efficacy and safety profile.

The significance of the oxolane-based amine structure extends to the agrochemical industry. The foundational compound, 3-aminomethyl oxolane, is a crucial intermediate for synthesizing advanced nicotinic insecticides. google.com The development of new agrochemicals often involves creating numerous analogues of a lead compound to find derivatives with improved potency, altered pest spectrum, or better environmental profiles. This compound serves as a valuable reagent in this process, allowing for the introduction of a methoxyamine group to explore new chemical space in the search for next-generation crop protection agents. nih.gov

In materials science, compounds containing oxolane (tetrahydrofuran) rings are explored for the synthesis of functional polymers. While specific data for this compound is limited, related oxolane-containing molecules are recognized for their potential in polymer chemistry. The oxolane ring can be incorporated into a polymer backbone, influencing its flexibility and solubility. The amine functional group provides a reactive site for polymerization or for grafting other molecules onto the polymer chain, thereby creating materials with tailored properties for specialized applications.

Table 1: Overview of Synthetic Applications

Field of Application Role of this compound Basis of Application
Pharmaceuticals Precursor for Novel Drug Candidates The core (oxolan-3-yl)methanamine structure is a key intermediate for new drugs. google.com
Agrochemicals Building Block for New Pesticides The parent amine is a crucial component in modern insecticides. google.com

| Materials Science | Monomer for Functional Polymers | The oxolane ring can be integrated into polymer chains to modify material properties. |

Catalytic Roles in Chemical Transformations

While not primarily known as a catalyst, the chemical nature of this compound suggests potential catalytic activity. The amine group can function as a weak base or a nucleophilic catalyst in certain organic reactions. Its structural bulk, imparted by the oxolane-methyl group, could offer shape selectivity in catalyzed transformations, a desirable trait in fine chemical synthesis.

Exploration as Solvents or Reagents in Specialized Reactions

As a specialized reagent, this compound's primary function is to act as a nucleophile through its amine group, enabling its incorporation into larger molecules. Methoxyamine hydrochloride, a related compound, is widely used as a derivatization reagent, particularly for reacting with carbonyl groups (aldehydes and ketones) to form stable O-methyl oximes. sigmaaldrich.comsigmaaldrich.com This reaction is crucial in analytical chemistry for preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis, as it stabilizes reactive carbonyls and prevents the formation of multiple isomers. nih.govresearchgate.net

Derivatization for Novel Chemical Entities

The principal application of this compound is its use in the synthesis of novel chemical entities through derivatization. The methoxyamine functional group is a versatile handle for a variety of chemical transformations, allowing chemists to attach this building block to other molecules. This process is fundamental to drug discovery and the development of new materials, where creating a diverse library of related compounds is essential for identifying molecules with desired properties. chim.itrsc.org The ability to systematically modify structures using building blocks like this one is a cornerstone of modern medicinal chemistry. wikipedia.orgchemrxiv.org

Table 2: Potential Derivatization Reactions

Reactant Type Reaction Type Resulting Functional Group
Acid Chloride / Anhydride Acylation Amide
Aldehyde / Ketone Reductive Amination Secondary Amine
Alkyl Halide Alkylation Substituted Methoxyamine
Isocyanate Addition Urea Derivative

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

Currently, the synthesis of enantiomerically pure Methoxy[(oxolan-3-yl)methyl]amine remains a significant challenge. Future research should prioritize the development of novel asymmetric synthetic strategies to access specific stereoisomers. This could involve the exploration of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in the key bond-forming steps. The development of such methods would be instrumental in evaluating the stereospecific bioactivity of this compound and its derivatives, a critical aspect for potential applications in medicinal chemistry.

Investigation of Organocatalytic Applications

The amine functionality within this compound suggests its potential as an organocatalyst. Amines are known to catalyze a wide range of organic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. Future investigations should focus on evaluating the catalytic activity of this compound and its derivatives in various asymmetric reactions. The presence of the oxolane ring could offer unique steric and electronic properties that may lead to novel reactivity and selectivity profiles compared to existing amine-based organocatalysts.

Exploration of Sustainable Synthesis Methods

In line with the growing emphasis on green chemistry, future research should explore more sustainable and environmentally benign methods for the synthesis of this compound. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. For instance, exploring biocatalytic routes using engineered enzymes could offer a highly selective and sustainable alternative to traditional chemical synthesis. Additionally, the development of processes that minimize waste generation and utilize recyclable catalysts would be a significant step towards a more sustainable chemical industry. researchgate.net

Integration with Flow Chemistry Techniques

The application of flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and scalability. Future research should investigate the synthesis of this compound using continuous flow reactors. This approach could enable precise control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times. The integration of in-line purification and analysis techniques within a flow setup would further enhance the efficiency and robustness of the synthetic process.

Advanced Spectroscopic Probes for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound, the use of advanced spectroscopic techniques is crucial. In-situ monitoring of reactions using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for optimizing reaction conditions, identifying transient species, and elucidating complex reaction pathways. Future work in this area could involve the development of specialized spectroscopic probes and methodologies tailored for the specific chemical environment of reactions involving this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.